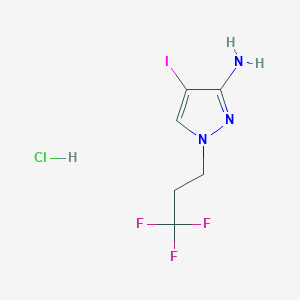

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16423432

Molecular Formula: C6H8ClF3IN3

Molecular Weight: 341.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8ClF3IN3 |

|---|---|

| Molecular Weight | 341.50 g/mol |

| IUPAC Name | 4-iodo-1-(3,3,3-trifluoropropyl)pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H7F3IN3.ClH/c7-6(8,9)1-2-13-3-4(10)5(11)12-13;/h3H,1-2H2,(H2,11,12);1H |

| Standard InChI Key | RXALDHXMTKSCMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CCC(F)(F)F)N)I.Cl |

Introduction

Chemical Identity and Structural Features

Basic Identification

4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is registered under CAS RN 1354705-97-7 and is systematically named according to IUPAC nomenclature rules . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 305.04 g/mol | |

| SMILES Notation | FC(F)(F)CCN1N=C(N)C(I)=C1 | |

| InChI Key | LELNQLLXJIKRQE-UHFFFAOYSA-N |

The trifluoropropyl group () and iodine atom introduce significant electronegativity and steric bulk, influencing reactivity and intermolecular interactions.

Structural Analysis

The pyrazole core adopts a planar geometry, with the trifluoropropyl chain extending perpendicular to the ring. Substitution patterns are critical:

-

Position 1: The trifluoropropyl group enhances lipophilicity and metabolic stability compared to alkyl or aryl substituents.

-

Position 4: Iodine’s polarizability facilitates halogen bonding, a feature exploited in crystal engineering and receptor targeting .

-

Position 3: The amine group () provides a site for derivatization, such as acylation or Schiff base formation .

X-ray crystallography data, though unavailable for this specific compound, predict a dihedral angle of ~15° between the pyrazole ring and trifluoropropyl chain based on analogs .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Thermal Stability: Fluorinated alkyl chains generally increase thermal resilience. Decomposition likely occurs above 250°C, consistent with similar trifluoropropyl-substituted heterocycles.

-

Photoreactivity: The C–I bond is susceptible to homolytic cleavage under UV light, generating iodine radicals . This property is exploitable in photoredox catalysis.

-

Hydrolytic Sensitivity: The amine group may undergo hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .

Solubility and Partitioning

Experimental solubility data are lacking, but predictions via Abraham’s solvation model suggest:

-

LogP: ~2.1 (moderate lipophilicity due to groups).

-

Aqueous Solubility: <1 mg/mL at 25°C, influenced by the hydrophobic trifluoropropyl chain .

Synthesis and Characterization

Synthetic Routes

While no explicit procedure for this compound is documented, plausible pathways include:

Route 1: Nucleophilic Substitution

-

Precursor: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine.

Route 2: Cyclocondensation

-

Hydrazine Derivative: React 3,3,3-trifluoropropylhydrazine with a β-iodo-β-ketonitrile precursor.

-

Ring Closure: Acid-catalyzed cyclization to form the pyrazole core .

Yield optimization would require tuning temperature (80–120°C) and catalyst (e.g., ) .

Characterization Techniques

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume